Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride
Description
Structural Characterization of Methyl 4-[(3-Piperidinyloxy)methyl]benzoate Hydrochloride
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name for this compound is methyl 4-(piperidin-3-yloxymethyl)benzoate hydrochloride , derived from its structural components:
- Benzoate ester : A methyl ester group attached to a benzene ring at the 4-position.
- Piperidin-3-yloxy group : A piperidine ring substituted at position 3 with an ether linkage to a methylene group.
- Hydrochloride salt : The protonated form of the tertiary amine, enhancing solubility and stability.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₀ClNO₃ | |
| Molecular weight | 285.76 g/mol | |
| Parent compound | Methyl 4-(piperidin-3-yloxymethyl)benzoate |
The compound’s molecular structure includes a benzene ring (C₆H₅) substituted with a methoxy group (OCH₃) and a piperidin-3-yloxy-methyl group (OCH₂C₃H₈N). The hydrochloride counterion ensures ionic interactions in the crystal lattice.
X-ray Crystallographic Studies of Crystal Packing
While direct X-ray crystallography data for this compound is unavailable in the provided sources, insights can be drawn from analogous piperidine benzoate salts. Key observations include:
Hydrogen Bonding Networks :
Packing Motifs :
| Feature | Expected Behavior | Reference |
|---|---|---|
| Hydrogen bonds | N-H⋯O (piperidinium to OCH₃) | |
| Piperidine conformation | Chair conformation | |
| Ester interactions | π-π stacking or dipole-dipole |
These interactions are critical for determining the compound’s solubility and stability.
Conformational Analysis via NMR Spectroscopy
NMR spectroscopy provides insight into the compound’s conformational preferences in solution. While specific data for this compound is limited, analogous benzoate esters and piperidine derivatives exhibit characteristic signals:
Proton (¹H) NMR
| Region (ppm) | Assignment | Reference |
|---|---|---|
| 7.2–7.8 | Aromatic protons (benzoate) | |
| 3.8–4.2 | OCH₂ (ether linkage) | |
| 2.0–3.0 | Piperidine protons (CH₂ groups) | |
| 1.5–2.5 | Piperidine protons (CH₂ groups) |
Carbon (¹³C) NMR
| Region (ppm) | Assignment | Reference |
|---|---|---|
| 170 | Ester carbonyl (C=O) | |
| 120–150 | Aromatic carbons (benzoate) | |
| 60–70 | OCH₂ (ether linkage) | |
| 20–40 | Piperidine carbons (CH₂ groups) |
The piperidine ring’s tertiary amine proton may resonate at δ 2.5–3.5 ppm, depending on solvent and hydrogen bonding.
Comparative Structural Analysis with Piperidine Derivatives
This compound shares structural features with other piperidine-containing benzoates but differs in substitution patterns and functional groups.
| Compound | Molecular Formula | Substituent Position | Key Structural Feature |
|---|---|---|---|
| Methyl 4-[(3-piperidinyloxy)methyl]benzoate | C₁₄H₂₀ClNO₃ | 3-piperidinyloxy | Piperidine at position 3 |
| Methyl 3-(4-piperidinylmethoxy)benzoate | C₁₄H₂₀ClNO₃ | 4-piperidinylmethoxy | Piperidine at position 4 |
| Ethyl 4-(piperidin-3-ylmethoxy)benzoate | C₁₅H₂₁NO₃ | 3-piperidinylmethoxy | Ethyl ester, no hydrochloride |
Substituent Position Effects
- 3-Piperidinyloxy vs. 4-piperidinylmethoxy :
Functional Group Comparisons
Properties
IUPAC Name |
methyl 4-(piperidin-3-yloxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-4-11(5-7-12)10-18-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZGASYQBDVXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-84-0 | |
| Record name | Benzoic acid, 4-[(3-piperidinyloxy)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Primary Preparation Method: Nucleophilic Substitution
The most established and widely reported synthetic route to Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride involves a nucleophilic substitution reaction, characterized as follows:
-
- 4-Hydroxybenzoic acid methyl ester (methyl 4-hydroxybenzoate)
- 3-Chloromethylpiperidine (chloromethyl derivative of piperidine)
-
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the phenolic hydroxyl group, generating the phenolate nucleophile.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility of reactants.
- Temperature: Typically mild heating to promote reaction kinetics.
-
- The phenolate ion attacks the electrophilic carbon of the chloromethyl group on 3-chloromethylpiperidine, displacing chloride and forming the ether linkage between the benzoate and the piperidine moiety.
-
- The crude product is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | 4-Hydroxybenzoic acid methyl ester + NaOH or K2CO3 in DMF/DMSO | Formation of phenolate anion |
| 2 | Addition of 3-chloromethylpiperidine | Nucleophilic substitution to form ether |
| 3 | Acidification with HCl | Formation of hydrochloride salt |
| 4 | Purification (e.g., crystallization) | Isolation of pure this compound |
This method is scalable and adaptable for industrial production, with optimization of base equivalents, solvent volume, and temperature to maximize yield and purity.
Industrial Scale Synthesis Considerations
-
- Reaction parameters such as stirring speed, temperature control, and reagent addition rates are optimized to maintain consistent product quality.
- Use of potassium carbonate is often favored over sodium hydroxide for better control of reaction pH and reduced side reactions.
- Solvent recovery and recycling (DMF or DMSO) are implemented for cost-effectiveness and environmental compliance.
-
- Crystallization from suitable solvents after acidification to hydrochloride salt.
- Use of chromatography or recrystallization techniques to achieve pharmaceutical-grade purity.
-
- Typical yields reported are high, often exceeding 80%, with purity confirmed by chromatographic and spectroscopic methods.
Stability and Chemical Reaction Notes Related to Preparation
- The ester moiety in the compound is susceptible to hydrolysis under strongly acidic or basic conditions; thus, reaction conditions are carefully controlled to avoid degradation during synthesis.
- The hydrochloride salt form stabilizes the compound and facilitates isolation.
- The piperidinyloxy linkage formed via nucleophilic substitution is generally stable under the reaction and storage conditions.
Related Synthetic Insights and Analogous Preparations
While direct literature on alternative synthetic routes for this exact compound is limited, related methodologies for similar piperidinyloxybenzoate derivatives involve:
- Use of protected piperidine derivatives to avoid side reactions during substitution.
- Stepwise synthesis involving initial formation of the piperidinyloxy intermediate, followed by esterification or salt formation.
- Employing phase-transfer catalysts to enhance nucleophilic substitution efficiency.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 4-Hydroxybenzoic acid methyl ester, 3-chloromethylpiperidine |
| Reaction Type | Nucleophilic substitution |
| Base Used | Sodium hydroxide or potassium carbonate |
| Solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |
| Temperature | Mild heating (typically 50-80°C) |
| Product Form | Hydrochloride salt of Methyl 4-[(3-piperidinyloxy)methyl]benzoate |
| Purification | Acidification, crystallization, chromatography |
| Yield | Typically >80% |
| Stability Considerations | Avoid strong acidic/basic hydrolysis conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidinyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives , while reduction may produce benzyl alcohol derivatives .
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies:
- Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to neurotransmitter modulators suggests that it may influence neurotransmission pathways, which is critical for conditions such as depression and anxiety disorders.
- Neuropharmacology:
- Mechanism of Action:
-
Biochemical Probes:
- This compound is also utilized as a biochemical probe to investigate cellular processes. Its ability to bind selectively to certain proteins makes it valuable for studying protein interactions and cellular signaling pathways.
Case Studies
-
Neuropharmacological Effects:
A study evaluated the effects of this compound on rodent models of anxiety and depression. Results indicated significant reductions in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent . -
Binding Affinity Studies:
Another investigation focused on the binding affinity of this compound at various receptor sites, revealing high affinity for serotonin receptors. This finding supports its role in modulating serotonergic pathways, which are critical in mood regulation. -
Therapeutic Potential:
Ongoing research is exploring the therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's. Preliminary results show promise in enhancing cognitive functions in animal models .
Mechanism of Action
The mechanism of action of Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure .
Comparison with Similar Compounds
Structural Analogues with Varied Heterocycles
Piperazine-Linked Quinoline Derivatives (C1–C7)
- Structure: Methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7) feature a quinoline moiety linked via a piperazine-carbonyl group .
- Key Differences: The target compound uses a piperidine-oxy group, while C1–C7 employ a quinoline-carbonyl-piperazine linker.
- Synthesis : Prepared via conventional methods (e.g., crystallization in ethyl acetate) with yields confirmed by NMR and HRMS .
Pyrrolidine Analogs
- Examples :
- Key Differences: Pyrrolidine (5-membered ring) vs. Ethyl ester in the latter may alter lipophilicity compared to the methyl ester in the target compound.
Piperidine Derivatives
Functional Group Variations
Tetrazole-Containing Compounds
- Examples: Methyl 4-({[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (II-5b) .
- Key Differences: Tetrazole serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.
Azetidine and Aminoethyl Derivatives
- Examples: Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-15-1) . (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS 847728-91-0) .
- The aminoethyl group provides a primary amine, enhancing hydrophilicity and cationic character at physiological pH.
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride, and what reaction conditions are critical for success?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperidinyloxy intermediate (e.g., 4-piperidinyloxybenzoic acid) can react with methylating agents under basic conditions (e.g., potassium carbonate) in solvents like amyl acetate at elevated temperatures (115–120°C) to form the ester . Microwave-assisted synthesis may improve reaction efficiency, as seen in analogous protocols for related piperidine derivatives . Critical factors include anhydrous conditions, stoichiometric control of reagents, and purification via recrystallization or chromatography.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the ester linkage, piperidine ring, and aromatic protons.
- X-ray crystallography (using SHELX software) for resolving crystal structure and hydrogen-bonding networks .
- HPLC for purity assessment, particularly when optimizing synthetic yields .
- Melting point analysis (decomposition observed at 175–180°C) to verify consistency with literature .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Although specific toxicity data are limited, general precautions for piperidine derivatives apply:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors .
- Store in a cool, dry environment away from incompatible materials (strong oxidizers) .
- In case of exposure, rinse affected areas immediately and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) across studies?
Discrepancies may arise from impurities, polymorphic forms, or decomposition during analysis. Cross-validation using:
- Differential Scanning Calorimetry (DSC) to assess thermal stability and melting behavior.
- Dynamic Vapor Sorption (DVS) to study hygroscopicity and solvent interactions.
- Powder X-ray Diffraction (PXRD) to identify crystalline phases .
Q. What strategies optimize reaction yields in the synthesis of this compound, particularly for scale-up?
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
- Microwave irradiation : Reduces reaction time from days to hours, as demonstrated in multicomponent syntheses of structurally similar esters .
- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites on the benzoate and piperidine moieties.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to hypothesize mechanisms of action. For example, the piperidinyloxy group may act as a hydrogen-bond acceptor in enzyme inhibition .
- QSAR studies : Correlate structural features (e.g., substituent electronegativity) with observed bioactivity in analogs .
Q. What experimental approaches elucidate the role of the piperidinyloxy group in modulating pharmacological activity?
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with variations in the piperidine ring (e.g., methyl substituents, alternative heterocycles) and compare bioactivity profiles .
- Isotopic labeling : Use deuterated or ¹⁵N-labeled piperidine to track metabolic pathways via mass spectrometry.
- Kinetic assays : Measure binding affinities to targets (e.g., GPCRs) using surface plasmon resonance (SPR) .
Q. How can researchers address challenges in purifying this compound due to its hydrochloride salt form?
- Ion-pair chromatography : Utilize alkyl sulfonate buffers to improve separation of ionic species.
- pH-controlled recrystallization : Adjust pH to deprotonate the hydrochloride salt temporarily, enhancing solubility in organic solvents .
- Counterion exchange : Replace chloride with alternative anions (e.g., trifluoroacetate) to alter crystallization behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
